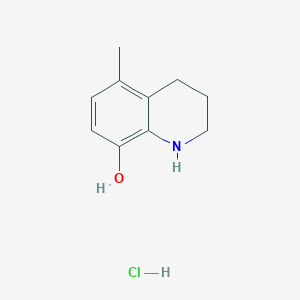

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Description

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZJVDQAOIXFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions, followed by reduction and cyclization to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully hydrogenated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. One compound demonstrated significant antiproliferative activity at micromolar concentrations, suggesting that derivatives of 5-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride could serve as promising lead compounds for drug development against cancer .

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. The structural characteristics of these compounds allow them to interact with neurotransmitter receptors and modulate neuroinflammatory responses. For example, certain analogs have been investigated for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative processes .

3. Antimicrobial Properties

Compounds related to tetrahydroquinoline structures exhibit notable antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways. Research has indicated that modifications to the tetrahydroquinoline scaffold can enhance its efficacy against resistant strains of bacteria .

Synthetic Methodologies

The synthesis of 5-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves several key steps:

- Pictet–Spengler Reaction : This method is commonly used for constructing the tetrahydroquinoline core by condensing tryptamine derivatives with aldehydes or ketones.

- Reduction Reactions : Various reduction techniques are employed to convert intermediates into the desired tetrahydroquinoline structure.

A recent review discussed efficient one-pot synthesis strategies that yield high purity and yield of tetrahydroquinoline derivatives .

Biological Evaluations

1. Structure–Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Studies have demonstrated that specific substitutions at various positions on the tetrahydroquinoline ring can significantly impact their potency against cancer cell lines and other biological targets .

2. Toxicity Assessments

Evaluating the toxicity profile of tetrahydroquinoline compounds is essential for their development as therapeutic agents. In vitro assays have been conducted to assess cytotoxicity across different human cancer cell lines, revealing a range of IC50 values that inform on their therapeutic window .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structural Differences : Replaces the methyl group at position 5 with chlorine and substitutes the hydroxyl group at position 8 with methoxy.

- Molecular Properties: Formula: C₁₀H₁₃Cl₂NO Molecular Weight: 234.12 g/mol CAS: 900512-42-7

- Methoxy at position 8 reduces hydrogen-bonding capacity compared to hydroxyl, which may decrease interactions with polar residues in 5-HT receptors .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

Hydrastinine Hydrochloride

- Structural Differences: A tetrahydroisoquinoline derivative with a dioxolo ring and hydroxyl group at position 4.

- Molecular Properties: Formula: C₁₁H₁₃NO₃·HCl Molecular Weight: 207.23 g/mol

- However, the isoquinoline core differs from tetrahydroquinoline, leading to distinct pharmacological profiles .

5-Methylquinolin-8-ol (Non-Hydrogenated Analog)

- Structural Differences : Lacks the saturated tetrahydro ring.

- Molecular Properties: Formula: C₁₀H₉NO Molecular Weight: 159.18 g/mol CAS: 5541-67-3

- Functional Impact: The aromatic quinoline core increases planarity and lipophilicity, enhancing membrane permeability but reducing solubility. The absence of ring saturation may limit conformational flexibility required for binding to certain 5-HT receptors .

Pharmacological and Physicochemical Comparison

*Estimated based on structural analogs.

Biological Activity

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a heterocyclic compound characterized by a tetrahydroquinoline core. The incorporation of the methyl group at position 5 and the hydroxyl group at position 8 contributes to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS), which lead to mitochondrial dysfunction and apoptosis in cancer cells.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-THQ Hydrochloride | HeLa (Cervical Carcinoma) | 10.5 | Induces ROS production |

| A2780 (Ovarian Carcinoma) | 15.0 | Mitochondrial membrane depolarization | |

| HT-29 (Colorectal Carcinoma) | 12.3 | Cell cycle arrest |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been studied for their antimicrobial properties. Some compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-THQ Hydrochloride | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

The biological activity of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can be attributed to several mechanisms:

- Induction of Oxidative Stress : The compound promotes ROS production, leading to oxidative damage in cancer cells.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptotic pathways.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

Recent studies have highlighted the efficacy of tetrahydroquinoline derivatives in preclinical models:

- Study on HeLa Cells : A study found that 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride significantly reduced cell viability in HeLa cells with an IC50 value of approximately 10.5 µM. The mechanism was linked to increased oxidative stress and subsequent apoptosis induction .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 16 µg/mL respectively .

Q & A

Q. What precautions are essential for handling this compound in electrophysiology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.